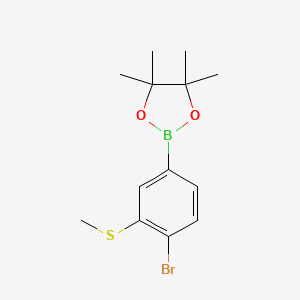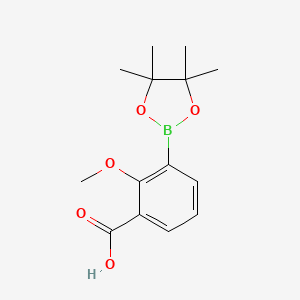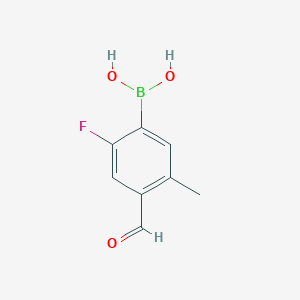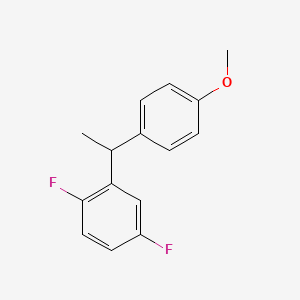
3-Borono-2-methoxy-5-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Borono-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H11BO5 It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a benzene ring substituted with methoxy (-OCH3) and methyl (-CH3) groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-2-methoxy-5-methylbenzoic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-methoxy-5-methylbenzoic acid using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. The choice of solvents, catalysts, and purification methods is also tailored to ensure cost-effectiveness and scalability.
化学反应分析
Types of Reactions
3-Borono-2-methoxy-5-methylbenzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Esterification: The boronic acid group can react with alcohols to form boronate esters.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Esterification: Boronate esters.
科学研究应用
3-Borono-2-methoxy-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor, which could have implications in drug development.
Medicine: Explored for its potential use in the development of boron-containing drugs, which may exhibit unique pharmacological properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its ability to form stable boronate esters.
作用机制
The mechanism of action of 3-Borono-2-methoxy-5-methylbenzoic acid is primarily related to its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their use as enzyme inhibitors. In biological systems, this compound can inhibit proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s activity.
相似化合物的比较
Similar Compounds
3-Bromo-2-methoxy-5-methylbenzoic acid: Similar structure but with a bromine atom instead of a boronic acid group.
2-Methoxy-5-methylbenzoic acid: Lacks the boronic acid group, making it less versatile in coupling reactions.
3-Borono-4-methoxybenzoic acid: Similar boronic acid functionality but different substitution pattern on the benzene ring.
Uniqueness
3-Borono-2-methoxy-5-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. The boronic acid group provides versatility in forming various derivatives through coupling reactions, making it a valuable compound in synthetic chemistry and drug development.
属性
IUPAC Name |
3-borono-2-methoxy-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-5-3-6(9(11)12)8(15-2)7(4-5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJXLOBDPUHXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C(=O)O)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














